molecular formula C13H14N2O B1381552 (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone CAS No. 1703788-55-9

(5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone

Cat. No.: B1381552
CAS No.: 1703788-55-9
M. Wt: 214.26 g/mol
InChI Key: PYEPLBSZZOCQTB-UHFFFAOYSA-N
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Description

(5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone typically involves the construction of the indole ring followed by functionalization at specific positions. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring

Industrial Production Methods

Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently used to introduce various substituents onto the indole core . These methods are scalable and can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinonoid derivatives, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility in different applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the cyclopropyl group, in particular, can enhance the compound’s stability and interaction with biological targets .

Properties

IUPAC Name

(5-amino-1-methylindol-3-yl)-cyclopropylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-15-7-11(13(16)8-2-3-8)10-6-9(14)4-5-12(10)15/h4-8H,2-3,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYEPLBSZZOCQTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)N)C(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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